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Compound of Interest

Compound Name: 3-Chloro-1-cyclohexylindazole
CAS No.: 2193829-38-6
Cat. No.: B2451381
Get Quote
. J

Toxicological Profile & Impurity Analysis: 3-Chloro-1-cyclohexylindazole A Technical Guide for
Drug Development & Forensic Application

Executive Summary & Compound Identity

3-Chloro-1-cyclohexylindazole (CAS: 2193829-38-6) is a synthetic intermediate primarily
encountered in the development and clandestine manufacture of indazole-based synthetic
cannabinoid receptor agonists (SCRAs). Unlike final active pharmaceutical ingredients (APIs)
such as AB-CHMINACA or 5F-ADB, this compound represents a "truncated" scaffold—
possessing the lipophilic N1-tail required for receptor docking but lacking the C3-linker moiety
essential for high-efficacy signaling.

For researchers and forensic scientists, this molecule poses a dual challenge: it acts as a
process impurity in illicit drug samples and serves as a metabolic probe for understanding the
biotransformation of cyclohexyl-substituted indazoles.
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Property Data

IUPAC Name 3-chloro-1-cyclohexyl-1H-indazole
CAS Number 2193829-38-6

Molecular Formula C13H15CIN2

Molecular Weight 234.72 g/mol

Predicted LogP ~4.8 (High Lipophilicity)

Physical State Crystalline Solid (White to Off-White)

Synthetic Intermediate, Impurity, Reference
Standard

Role

Pharmacological & Toxicological Assessment
Structure-Activity Relationship (SAR) Analysis

The toxicological relevance of 3-Chloro-1-cyclohexylindazole is best understood through its
structural deviations from potent SCRASs:

e N1-Cyclohexyl Motif: This lipophilic group facilitates blood-brain barrier (BBB) penetration
and membrane intercalation. It is a known target for oxidative metabolism.

e C3-Chloro Substituent: In potent SCRASs, the C3 position typically hosts a hydrogen bond
acceptor (e.g., carboxamide, carboxylate). The replacement with a chlorine atom drastically
reduces binding affinity (

) at CB1/CB2 receptors, rendering this molecule likely inactive or weakly partial agonist
compared to its derivatives.

» Toxicological Implication: While acute psychotropic toxicity is low, the compound presents
chronic organ toxicity risks typical of halogenated indazoles, specifically hepatotoxicity driven
by metabolic accumulation.

Metabolic Fate & Bioactivation
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The primary detoxification pathway involves the oxidation of the cyclohexyl ring. Based on
analogous structures (e.g., N-cyclohexyl-based drugs like Cilostazol or CCNU), the metabolic
trajectory is predictable and critical for biomarker identification.

e Phase I: Cytochrome P450 (CYP3A4/CYP2C19) mediated hydroxylation at the C3' or C4'
position of the cyclohexyl ring.

e Phase IlI: Glucuronidation of the resulting hydroxyls facilitates renal excretion.

DOT Diagram 1: Predicted Metabolic Pathway
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Caption: Predicted Phase I/l biotransformation pathways emphasizing cyclohexyl hydroxylation
as the primary clearance mechanism.

Experimental Protocols for Safety & Detection

As a Senior Application Scientist, | recommend the following self-validating protocols to
characterize this compound in biological matrices or raw material batches.

Protocol 1: High-Sensitivity Impurity Profiling (LC-
MS/MS)
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Purpose: To detect trace levels of 3-Chloro-1-cyclohexylindazole in "Spice" samples or
reaction mixtures.

o Sample Prep: Dissolve 10 mg of sample in 1 mL Methanol (HPLC grade). Vortex 30s,
Centrifuge at 10,000 x g for 5 min.

e Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 pm).
» Mobile Phase:

o A: Water + 0.1% Formic Acid.

o B: Acetonitrile + 0.1% Formic Acid.

e Gradient: 5% B to 95% B over 10 mins. (The lipophilic nature of the Cl-indazole requires a
strong organic wash to elute).

e Detection: ESI Positive Mode. Monitor MRM transition 235.1 — 153.0 (Loss of Cyclohexene
ring).

o Validation Check: The retention time must be distinct from the final carboxamide product
(which elutes earlier due to polar linker).

Protocol 2: In Vitro Hepatotoxicity Screening (MTT
Assay)

Purpose: To assess the intrinsic cytotoxicity of the intermediate compared to the final drug.

Cell Line: HepG2 (Human liver carcinoma).

Seeding: 1 x 10* cells/well in 96-well plates. Incubate 24h.

Dosing: Treat with 3-Chloro-1-cyclohexylindazole at concentrations 1-100 pM. (Include
1% DMSO vehicle control).

Incubation: 48 hours at 37°C, 5% CO:s-.
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e Readout: Add MTT reagent, incubate 4h. Solubilize formazan crystals. Measure Absorbance
at 570 nm.

¢ Analysis: Calculate ICso.

o Expert Insight: Indazole intermediates often show ICso > 50 uM (low acute toxicity), but
watch for crystal formation in media due to poor solubility, which can skew optical density
readings.

Synthesis & Impurity Flow Analysis

Understanding where this compound originates is crucial for controlling supply chains. It is
typically formed via the alkylation of 3-chloroindazole.

DOT Diagram 2: Synthesis & Impurity Generation
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Caption: The genesis of the compound as a process intermediate and its diversion into final
products as a residual impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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